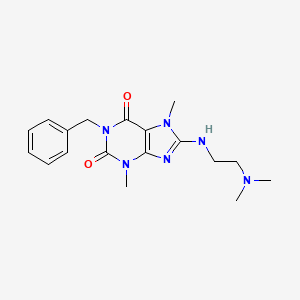

![molecular formula C13H11FO3 B2357503 [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid CAS No. 1512-53-4](/img/structure/B2357503.png)

[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

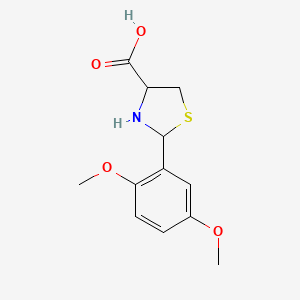

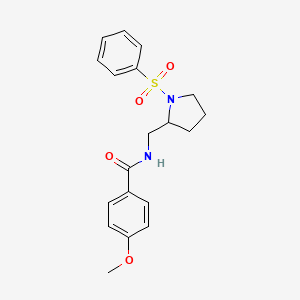

“[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid” is a chemical compound with the empirical formula C13H11FO3 and a molecular weight of 234.22 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)CC1=C(CCC1=O)c2ccc(F)cc2 . This indicates that the compound contains a fluoro-phenyl group, a cyclopentenone group, and an acetic acid group . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures can participate in various types of reactions. For example, boronic acids are known to participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized from phenylglycine via a fluorodeamination reaction, showing specific rotation properties useful in chiral derivatizing agents. This allows distinguishing enantiomers and determining enantiomeric excess of secondary alcohols by 19F NMR spectra of corresponding esters (Hamman, Barrelle, Tetaz, & Béguin, 1987).

Kinetic and Thermodynamic Studies

- The oxidation of similar compounds, like 4-oxo-4-phenyl butanoic acid, by various agents in different mediums, has been extensively studied. These studies contribute to the understanding of reaction kinetics and thermodynamic behaviors of related compounds (Yogananth & Mansoor, 2015).

Anticancer Activity

- Derivatives of this compound have been synthesized and demonstrated for in-vitro antioxidant activity. Molecular docking studies using software like AutoDock Vina have been conducted to explore potential anticancer activities (Mehvish & Kumar, 2022).

Conformational Studies and Anti-inflammatory Activities

- Conformational studies of related compounds have been carried out using proton nuclear magnetic resonance techniques. These studies contribute to a better understanding of the stereochemical behavior and potential anti-inflammatory activities of these compounds (Nakhostin et al., 2016).

Synthetic Pathways

- Research has been conducted on the synthesis of enantiomerically pure derivatives and exploring various synthetic routes. Such studies are important for creating pharmacologically active compounds and understanding the complexities of synthetic organic chemistry (Seemann et al., 2003).

Fluorographic Detection

- The compound has been used in fluorographic procedures for the detection of radioactivity in polyacrylamide gels, offering technical advantages in terms of sensitivity and efficiency (Skinner & Griswold, 1983).

Comparative Studies

- Comparative studies have been done on halogen substituted phenylacetic acids, focusing on their reactivity, acidity, and vibrational spectra. This provides insight into the molecular behavior and properties of such compounds (Srivastava et al., 2015).

properties

IUPAC Name |

2-[2-(4-fluorophenyl)-5-oxocyclopenten-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUKGENQDVFUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=C(C=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

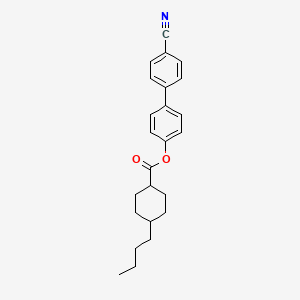

![4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene](/img/structure/B2357433.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)

![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)

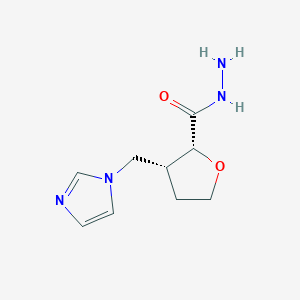

![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)